molecular formula C24H16BrN B11554340 (11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline

(11Z)-11-(4-bromobenzylidene)-3-methyl-11H-indeno[1,2-b]quinoline

Cat. No.: B11554340
M. Wt: 398.3 g/mol
InChI Key: DWRADOYUDPGUMG-MOSHPQCFSA-N
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Description

(11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE is a complex organic compound that belongs to the class of indenoquinolines This compound is characterized by its unique structure, which includes a bromophenyl group and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indenoquinoline core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge through a condensation reaction, often using aldehydes or ketones as reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced indenoquinoline derivatives.

    Substitution: Formation of substituted indenoquinoline derivatives with various functional groups.

Scientific Research Applications

(11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: This compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biology: It is investigated for its potential as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of (11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE involves its interaction with cellular targets such as DNA and proteins. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (11Z)-11-[(4-CHLOROPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE
  • (11Z)-11-[(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE

Uniqueness

Compared to its analogs, (11Z)-11-[(4-BROMOPHENYL)METHYLIDENE]-3-METHYL-11H-INDENO[1,2-B]QUINOLINE exhibits unique electronic properties due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H16BrN

Molecular Weight

398.3 g/mol

IUPAC Name

(11Z)-11-[(4-bromophenyl)methylidene]-3-methylindeno[1,2-b]quinoline

InChI

InChI=1S/C24H16BrN/c1-15-6-11-19-20(13-16-7-9-18(25)10-8-16)22-14-17-4-2-3-5-23(17)26-24(22)21(19)12-15/h2-14H,1H3/b20-13-

InChI Key

DWRADOYUDPGUMG-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)/C(=C/C3=CC=C(C=C3)Br)/C4=CC5=CC=CC=C5N=C42

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=CC=C(C=C3)Br)C4=CC5=CC=CC=C5N=C42

Origin of Product

United States

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